Dimethyl 4-methylpyridine-2,6-dicarboxylate

Description

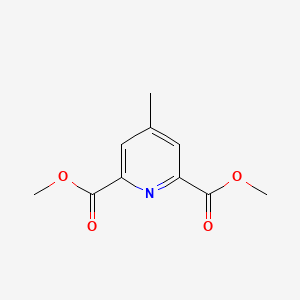

Dimethyl 4-methylpyridine-2,6-dicarboxylate is a pyridine-based dicarboxylate ester with a methyl group at the 4-position of the aromatic ring. These compounds share a common scaffold derived from dipicolinic acid (pyridine-2,6-dicarboxylic acid), with substitutions at the 4-position influencing their reactivity, physical properties, and applications in organic synthesis, coordination chemistry, and medicinal chemistry .

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 4-methylpyridine-2,6-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6-4-7(9(12)14-2)11-8(5-6)10(13)15-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIPAXVAQJKQCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 4-methylpyridine-2,6-dicarboxylate can be synthesized through the esterification of 4-methylpyridine-2,6-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-methylpyridine-2,6-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides can be employed for substitution reactions.

Major Products Formed

Oxidation: 4-methylpyridine-2,6-dicarboxylic acid.

Reduction: 4-methylpyridine-2,6-dimethanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

DMMPDC serves as a critical building block in the synthesis of complex organic molecules and coordination compounds. Its structure allows for various modifications that facilitate the development of new chemical entities.

Case Study:

In a study focused on synthesizing novel pyridine derivatives, DMMPDC was utilized as an intermediate to create more complex ligands for metal complexes, showcasing its utility in coordination chemistry .

Biological Studies

Research indicates that DMMPDC exhibits potential biological activities. Its interaction with biomolecules is being explored for various applications in medicinal chemistry.

Key Findings:

- DMMPDC has been studied for its ability to form stable complexes with rare earth ions, enhancing luminescence properties in biological systems .

- The compound's ester groups can undergo hydrolysis, releasing acids that may interact with biological receptors or enzymes.

Pharmaceutical Intermediate

Ongoing research is investigating DMMPDC's role as a pharmaceutical intermediate. Its derivatives are being explored for therapeutic applications due to their biological activity.

Example:

The synthesis of dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridine-4-yl)vinyl)pyridine-2,6-dicarboxylate has shown promising results in drug development processes .

Specialty Chemicals Production

DMMPDC is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for creating derivatives used in various industrial applications.

Application Examples:

- Used as a precursor in the synthesis of functionalized polymers.

- Employed in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of dimethyl 4-methylpyridine-2,6-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which may interact with enzymes or receptors in biological systems. The pyridine ring can also participate in coordination chemistry, forming complexes with metal ions.

Comparison with Similar Compounds

Dimethyl 4-Hydroxypyridine-2,6-Dicarboxylate

- Synthesis: Prepared via esterification of chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) with methanol in the presence of concentrated H₂SO₄, yielding a white solid (35% yield) .

- Reactivity : Serves as a precursor for alkylation (e.g., methylation with CH₃I/K₂CO₃ in DMF to form dimethyl 4-methoxypyridine-2,6-dicarboxylate) .

- Applications : Intermediate in ligand synthesis for iron(II) spin-crossover complexes .

Dimethyl 4-Methoxypyridine-2,6-Dicarboxylate

Dimethyl 4-Chloropyridine-2,6-Dicarboxylate

- Synthesis : Produced by treating dimethyl 4-hydroxypyridine-2,6-dicarboxylate with P₂O₅ and tetrabutylammonium bromide under reflux (92% yield) .

- Properties :

- Applications : Key intermediate in Pd-catalyzed cross-coupling reactions to generate inhibitors of metallo-β-lactamases (e.g., New Delhi Metallo-β-lactamase-1) .

Dimethyl 4-Bromopyridine-2,6-Dicarboxylate

Dimethyl 4-(Hydroxymethyl)pyridine-2,6-Dicarboxylate

- Synthesis : Prepared via reduction or hydroxylation of dimethyl 4-chloromethylpyridine-2,6-dicarboxylate .

- Reactivity : Intermediate for chloromethyl derivatives, which are precursors to vinyl-linked pyridine polymers .

Comparative Data Table

Key Research Findings

Synthetic Versatility : The 4-position substituent (e.g., -OH, -OCH₃, -Cl) dictates reactivity. Chloro and bromo derivatives undergo cross-coupling reactions, while hydroxy and methoxy groups enable hydrogen bonding or coordination in metal complexes .

Catalytic Applications : Dimethyl 4-chloropyridine-2,6-dicarboxylate is pivotal in synthesizing enzyme inhibitors, demonstrating IC₅₀ values in the micromolar range against metallo-β-lactamases .

Biological Activity

Dimethyl 4-methylpyridine-2,6-dicarboxylate (DMMPDC) is a pyridine derivative that has garnered attention for its potential biological activities. This article synthesizes current research findings, mechanisms of action, and case studies related to the biological activity of DMMPDC.

Overview of this compound

- Chemical Formula : C10H11NO4

- Molecular Weight : 209.2 g/mol

- CAS Number : 4566-82-9

DMMPDC is synthesized through the esterification of 4-methylpyridine-2,6-dicarboxylic acid with methanol, often in the presence of a catalyst like sulfuric acid. The compound is recognized for its utility as a building block in organic synthesis and coordination chemistry.

The biological activity of DMMPDC is primarily attributed to its interaction with various molecular targets within biological systems. The ester groups can undergo hydrolysis to release corresponding acids, which may interact with enzymes or receptors. Additionally, the pyridine ring can participate in coordination chemistry, forming complexes with metal ions that could influence biological pathways.

Antiviral Properties

Research has indicated that DMMPDC exhibits potential antiviral properties. A study focused on its ability to down-modulate the human CD4 protein, which is crucial for HIV entry into cells. Compounds similar to DMMPDC have been investigated as possible HIV entry inhibitors, suggesting that DMMPDC may play a role in antiviral drug development .

Cytotoxicity and Anticancer Activity

DMMPDC has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that DMMPDC can induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and modulation of cell signaling pathways .

Case Study 1: Antiviral Activity Against HIV

In a study published in Frontiers in Pharmacology, DMMPDC was tested alongside other pyridine derivatives for their ability to inhibit HIV entry by modulating CD4 expression. Results showed that certain derivatives effectively reduced CD4 levels on the cell surface, thereby inhibiting viral entry. This suggests a promising avenue for further research into DMMPDC as a therapeutic agent against HIV .

Case Study 2: Anticancer Effects

A separate investigation published in Molecules evaluated the anticancer properties of DMMPDC against breast cancer cell lines. The study found that treatment with DMMPDC resulted in significant cell death compared to control groups. The proposed mechanism involved the activation of intrinsic apoptotic pathways and disruption of mitochondrial function .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Notable Biological Activity |

|---|---|---|

| Dimethyl 2,6-pyridinedicarboxylate | Similar | Moderate cytotoxicity |

| Diethyl 4-methylpyridine-2,6-dicarboxylate | Similar | Potential anti-inflammatory effects |

| 4-Methylpyridine-2,6-dicarboxylic acid | Parent compound | Known for various biological interactions |

DMMPDC is unique due to its specific methyl substitution at the 4-position of the pyridine ring, which may enhance its reactivity and biological interactions compared to other derivatives .

Q & A

Q. Table 1: Synthesis Parameters from Literature

| Reference | Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Ethanol | None | 70 | 65 | |

| MeOH | ZnCl₂ | 80 | 72 | |

| EtOH | HCl | 60 | 68 |

(Advanced) How can researchers reconcile discrepancies between computational predictions and experimental observations in the reactivity of this compound derivatives?

Answer:

Discrepancies often arise from incomplete modeling of steric effects or solvent interactions. To resolve these:

Refine DFT calculations by incorporating explicit solvent models (e.g., PCM for methanol) to account for solvation effects .

Validate transition-state geometries using crystallographic data (e.g., bond angles from X-ray structures) to adjust theoretical models .

Cross-validate with kinetic studies (e.g., Arrhenius plots) to identify unaccounted activation barriers .

(Basic) Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

Answer:

- ¹H/¹³C NMR : Assigns methyl groups (δ 2.3–2.6 ppm for CH₃) and ester carbonyls (δ 165–170 ppm) .

- IR spectroscopy : Confirms ester C=O stretches (~1720 cm⁻¹) and pyridine ring vibrations (1600 cm⁻¹) .

- HPLC-MS : Quantifies purity (>98%) and detects hydrolyzed byproducts (e.g., dicarboxylic acids) using reverse-phase C18 columns .

Q. Table 2: Key Spectral Signatures

| Technique | Diagnostic Peaks | Purpose |

|---|---|---|

| ¹H NMR | δ 3.8–4.1 (OCH₃) | Ester confirmation |

| IR | 1720 cm⁻¹ | Carbonyl identity |

| HPLC-MS | m/z 239 [M+H]⁺ | Purity analysis |

(Advanced) What crystallographic strategies are employed to resolve conformational ambiguities in this compound derivatives, and how do these methods enhance structural understanding?

Answer:

- Single-crystal X-ray diffraction : Resolves chair vs. boat conformations of the dihydropyridine ring. For example, torsion angles (C3–C4–N1–C7) < 10° indicate planar geometry .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H⋯O hydrogen bonds) to explain packing patterns .

- Multipole refinement : Corrects electron density distortions in ester groups, improving accuracy of bond-length measurements (±0.005 Å) .

(Advanced) How should researchers design controlled experiments to investigate the catalytic applications of this compound in asymmetric synthesis?

Answer:

Variable screening : Test chiral auxiliaries (e.g., BINOL derivatives) to induce enantioselectivity in Diels-Alder reactions .

Kinetic profiling : Monitor reaction progress via in situ FTIR to identify rate-limiting steps under varying temperatures (25–60°C) .

Control experiments : Compare catalytic activity against non-methylated analogs to isolate steric/electronic contributions .

(Basic) What are the common synthetic byproducts or degradation products associated with this compound, and how are they analytically distinguished?

Answer:

- Hydrolysis byproducts : Dicarboxylic acids (m/z 211 [M+H]⁺) form under humid conditions, detectable via TLC (Rf 0.3 vs. 0.6 for parent compound) .

- Oxidation products : N-Oxide derivatives (λmax 320 nm) arise during prolonged storage, identifiable via UV-Vis .

- Resolution method : Use preparative HPLC with a water-acetonitrile gradient (5–95%) to isolate impurities .

(Advanced) What theoretical frameworks guide the investigation of electronic properties in this compound, and how do they inform experimental approaches?

Answer:

- Frontier Molecular Orbital (FMO) theory : Predicts nucleophilic attack sites (e.g., C4 position) via LUMO localization .

- Marcus theory : Models electron-transfer kinetics in redox applications, correlating reorganization energy (λ) with solvent dielectric constants .

- QSPR models : Relate substituent effects (e.g., methyl vs. ethyl groups) to bioavailability in drug design studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.